Product packaging for 3,4-Dimethylbenzylamine(Cat. No.:CAS No. 102-48-7)

3,4-Dimethylbenzylamine

Cat. No.: B087119
CAS No.: 102-48-7
M. Wt: 135.21 g/mol
InChI Key: PXNRCZQMDSDSHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,4-Dimethylbenzylamine is a useful research compound. Its molecular formula is C9H13N and its molecular weight is 135.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N B087119 3,4-Dimethylbenzylamine CAS No. 102-48-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-dimethylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7-3-4-9(6-10)5-8(7)2/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNRCZQMDSDSHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059253
Record name Benzenemethanamine, 3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102-48-7
Record name 3,4-Dimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 3,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 3,4-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenemethanamine, 3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethylbenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.759
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Applications of N,n Dimethylbenzylamine in Organic Synthesis and Materials Science

Clarification on Provided Outline

The user-provided outline detailed specific applications in materials science, including:

Formation of Polyurethane Networks

Soft Polyester-Based Polyurethane Systems

Catalyst in Epoxy Resin Curing

Crosslinking Agent in Thermosetting Polymers

Extensive research indicates that these applications are characteristic of a related but distinct compound, N,N-Dimethylbenzylamine (BDMA) , which is a well-documented tertiary amine catalyst. There is no scientific literature to support the use of 3,4-Dimethylbenzylamine , a primary amine, in these specific roles.

General Industrial and Research Applications

The primary application of this compound is as an intermediate in organic synthesis. Its utility stems from the reactivity of the primary amino group, which can readily undergo a variety of chemical transformations. These reactions allow for the incorporation of the 3,4-dimethylbenzyl moiety into larger and more complex molecular structures.

As a result, this compound is a valuable precursor in the synthesis of:

Pharmaceuticals: The benzylamine (B48309) scaffold is a common feature in many biologically active molecules.

Agrochemicals: It can be used in the development of new pesticides and herbicides.

Other Specialty Chemicals: Its role as a building block extends to the creation of various fine and specialty chemicals.

Further research may uncover more direct applications for this compound, but its current role is primarily as a foundational element for the synthesis of other valuable chemical products.

Other Industrial and Research Applications

Corrosion Inhibition Studies

N,N-Dimethylbenzylamine and its derivatives are recognized for their utility as corrosion inhibitors, particularly for protecting metals like steel in acidic environments. Organic inhibitors function by adsorbing onto the metal surface, forming a protective layer that mitigates the corrosive action of the surrounding medium. The effectiveness of these inhibitors often stems from the presence of heteroatoms such as nitrogen, which can share electrons with the metal surface, and aromatic rings that interact with the metal's d-orbitals.

The tertiary amine structure of N,N-Dimethylbenzylamine makes it a valuable precursor for synthesizing quaternary ammonium (B1175870) salts. These salts are a prominent class of cationic surfactants that demonstrate significant corrosion inhibition properties. The quaternization process involves the reaction of the tertiary amine with an alkyl halide, resulting in a positively charged ammonium cation. This positive charge allows the molecule to adsorb onto the metal surface, creating a barrier that prevents corrosive attack. Research has shown that such organic compounds can effectively reduce the corrosion rate of carbon steel in aggressive media like hydrochloric acid. The efficiency of inhibition typically increases with the concentration of the inhibitor.

Table 1: Factors Influencing Corrosion Inhibition by Amine Derivatives

Factor Description Reference
Concentration Higher inhibitor concentration leads to greater surface coverage and improved protection.
Molecular Structure The presence of nitrogen atoms and π-electrons from aromatic rings facilitates strong adsorption onto the metal surface.
Temperature Inhibition efficiency may decrease at higher temperatures as the rate of corrosion increases.

| Adsorption Mechanism | The process is often governed by adsorption isotherms, such as the Langmuir model, indicating the formation of a protective monolayer. | |

Additive in Industrial Fluids

In the realm of industrial fluids, particularly metalworking and cutting fluids, additives are essential for enhancing performance, extending tool life, and improving the surface finish of workpieces. These fluids require a balance of properties, including lubrication, cooling, and corrosion prevention. N,N-Dimethylbenzylamine and related amine compounds serve as important additives, primarily functioning as corrosion inhibitors and pH stabilizers.

During machining operations, metal surfaces are exposed to air and moisture, making them susceptible to rust. Corrosion inhibitors added to the cutting fluid form a protective film on the workpiece and machine tool surfaces, preventing oxidation. Amines act as acid neutralizers, which is crucial for maintaining the stability and longevity of the fluid by preventing degradation and ensuring effective performance. The ability of amine derivatives to prevent corrosion is a key reason for their inclusion in these complex formulations.

Surfactant Formulations

N,N-Dimethylbenzylamine serves as a key intermediate in the synthesis of cationic surfactants, specifically quaternary ammonium compounds (quats). Surfactants are amphiphilic molecules that reduce surface tension and are widely used as emulsifiers, detergents, and wetting agents. Cationic surfactants, characterized by a positively charged hydrophilic head group, are particularly noted for their antimicrobial and antistatic properties.

The synthesis of these surfactants often involves the quaternization of a tertiary amine like N,N-Dimethylbenzylamine with an alkyl halide. This reaction attaches a long alkyl chain (the hydrophobic tail) to the nitrogen atom, creating the characteristic amphiphilic structure of a surfactant. The resulting quaternary ammonium salts are valuable in various applications, including as corrosion inhibitors and phase transfer catalysts. The choice of the alkyl chain length and the specific structure of the amine are critical in designing surfactants with desired properties for specific applications.

Adhesives and Potting Compounds

One of the most significant industrial applications of N,N-Dimethylbenzylamine is its role as a catalyst and curing agent for epoxy resins. Epoxy resins are thermosetting polymers widely used in high-performance adhesives, coatings, and potting compounds due to their excellent adhesion, chemical resistance, and mechanical strength.

N,N-Dimethylbenzylamine, a tertiary amine, acts as an accelerator for the curing process, which involves the cross-linking of epoxy monomers with a hardener. It facilitates the polymerization of epoxy groups, significantly reducing the curing time and allowing for curing at room temperature in some systems. This catalytic action helps in the formation of a rigid, three-dimensional network that gives the final material its desirable properties. Its inclusion in formulations enhances adhesion to various substrates, including metals and plastics, making it indispensable for structural adhesives and electronic potting compounds.

Table 2: Role of N,N-Dimethylbenzylamine in Epoxy Resin Systems

Function Mechanism Result Reference
Catalyst/Accelerator Promotes the reaction between epoxy groups and hardeners (e.g., amines, anhydrides). Faster curing times, enabling room-temperature cure.
Curing Agent The tertiary amine group can initiate anionic polymerization of epoxy groups. Formation of a cross-linked polymer network.

| Adhesion Promoter | Enhances the bonding strength of the epoxy system to various substrates. | Strong and durable bonds in adhesives and composites. | |

Dyes, Pigments, and Optical Brighteners Production

N,N-Dimethylbenzylamine also functions as an intermediate in the synthesis of certain dyes, pigments, and optical brighteners. Optical brighteners, or fluorescent whitening agents, are compounds that absorb light in the ultraviolet spectrum and re-emit it in the blue region of the visible spectrum. This process masks the natural yellow cast of materials like textiles and paper, making them appear "whiter than white".

Many optical brighteners are based on stilbene derivatives, which are often synthesized through multi-step reactions. Tertiary amines can be employed as catalysts or acid scavengers in these condensation reactions, such as those involving cyanuric chloride. The synthesis of complex organic molecules for dyes and pigments often requires precise control of reaction conditions, where intermediates like N,N-Dimethylbenzylamine play a crucial role in achieving the desired chemical transformations.

Protein Sequence Analysis

In the field of biochemistry, N,N-Dimethylbenzylamine and other tertiary amines are utilized in the Edman degradation method for sequencing amino acids in peptides and proteins. Developed by Pehr Edman, this technique sequentially removes one amino acid at a time from the N-terminus of a peptide chain.

The process involves two key steps: a coupling reaction and a cleavage reaction.

Coupling: The N-terminal amino acid reacts with phenyl isothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative. A tertiary amine, such as N,N-Dimethylbenzylamine, is used as a base to maintain the necessary pH for this reaction to proceed efficiently.

Cleavage: The PTC-amino acid is then cleaved from the peptide chain under acidic conditions, forming a thiazolinone derivative, which is subsequently converted to a more stable phenylthiohydantoin (PTH)-amino acid.

The PTH-amino acid can then be identified using chromatography, and the cycle is repeated on the shortened peptide. The use of a tertiary amine is critical for controlling the pH during the coupling step without interfering with the reaction itself. This method allows for the accurate sequencing of up to 30-50 amino acid residues.

Table 3: Compounds Mentioned | Compound Name | | | :--- | | N,N-Dimethylbenzylamine | | Hydrochloric acid | | Alkyl halide | | Phenyl isothiocyanate | | Cyanuric chloride | | Stilbene |

Pharmacological and Biological Research Perspectives

Precursor in the Synthesis of Bioactive Compounds

Extensive searches for the role of 3,4-Dimethylbenzylamine as a direct precursor in the development of Central Nervous System (CNS) drugs, antihistamines, or as a building block for compounds aimed at specific neurological disorder drug targets did not yield specific research findings. The scientific literature does not prominently feature this particular isomer in these contexts. General principles of CNS drug design focus on molecules with specific physicochemical properties to ensure penetration of the blood-brain barrier, such as a molecular weight under 400, controlled lipophilicity, and a limited number of hydrogen bond donors and acceptors nih.gov. However, specific synthetic pathways starting from this compound for these therapeutic areas are not detailed in the available research.

Central Nervous System (CNS) Drug Development

There is no direct scientific literature available detailing the use of this compound as a precursor for the synthesis of CNS drugs. The development of therapeutics for the CNS is a complex process, often challenged by the need for molecules to cross the blood-brain barrier nih.gov.

Antihistamine Synthesis

No specific synthetic routes using this compound as a starting material for the creation of antihistamine compounds were identified in the reviewed literature.

Neurological Disorder Drug Targets

Research on drug targets for neurological disorders is an active field, focusing on receptors like the GluN2B-NMDA receptor nih.gov. However, studies explicitly linking this compound to the synthesis of ligands for these targets are not presently available.

Investigation of Antimicrobial Activities of N,N-Dimethylbenzylamine Derivatives

Significant research has been conducted on the antimicrobial properties of derivatives of N,N-Dimethylbenzylamine, an isomer of this compound. This research focuses on the synthesis and efficacy of Quaternary Ammonium (B1175870) Salts (QAS), which are known for their potent antimicrobial activity.

Quaternary Ammonium Salts as Antimicrobial Agents

Quaternary ammonium salts (QAS) derived from tertiary amines like N,N-Dimethylbenzylamine are a class of cationic surfactants widely used as disinfectants and antiseptics semanticscholar.orgnih.gov. Their synthesis typically involves the quaternization of the tertiary amine with an alkyl halide, resulting in a molecule with a positively charged nitrogen atom, a benzyl (B1604629) group, two methyl groups, and a long alkyl chain wikipedia.orgresearchgate.net.

The antimicrobial efficacy of these compounds is critically dependent on their molecular structure, particularly the length of the n-alkyl chain. This chain provides the lipophilicity necessary for the molecule to interact with and disrupt the cell membranes of microorganisms. Research has shown that there is an optimal chain length for maximum activity.

Effect of Alkyl Chain Length: Studies on a series of N-alkyl-N,N-dimethylbenzylammonium halides demonstrate a clear relationship between the alkyl chain length (from C8 to C18) and antimicrobial power. The highest antibacterial activity is often observed for derivatives that have 10 to 14 carbon atoms in the alkyl substituent nih.gov. Chains that are too short may not effectively penetrate the bacterial cell wall, while chains that are excessively long can decrease the compound's solubility and mobility, reducing its effectiveness nih.gov.

Spectrum of Activity: These QAS derivatives exhibit broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungi (e.g., Aspergillus niger, Candida albicans) nih.gov.

Mechanism of Action: The positively charged head of the QAS molecule interacts with the negatively charged components of the microbial cell membrane. The hydrophobic alkyl chain then penetrates the lipid bilayer, disrupting the membrane's integrity. This leads to the leakage of essential cellular contents and ultimately, cell death mdpi.com.

The research findings on the antimicrobial activity of these derivatives are often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.

Below are interactive tables summarizing the Minimum Inhibitory Concentration (MIC) values for various QAS derived from N,N-Dimethylbenzylamine against a range of microorganisms.

Table 1: MIC Values (mM) of 1,4-bis-[N-(1-alkyl)-N,N-dimethylammoniummethyl]benzene dibromides

Alkyl Chain LengthS. aureusB. subtilisE. coliP. aeruginosaA. nigerC. albicansP. chrysogenum
C4 >12.5>12.5>12.5>12.5>12.5>12.5>12.5
C6 6.256.25>12.5>12.56.256.256.25
C8 0.780.393.1256.250.780.780.78
C10 0.0490.0240.1950.780.0980.0490.049
C12 0.012 0.012 0.049 0.39 0.012 0.012 0.012
C14 0.0240.0120.0980.780.0240.0240.024
C16 0.0490.0240.391.560.0490.0490.049
C18 0.1950.0981.566.250.1950.1950.195
Data derived from studies on dimeric quaternary ammonium salts, highlighting the peak efficacy around the C12 alkyl chain length nih.gov.

Synergistic Antibacterial Effects with Metal Complexes

There is currently no available research in peer-reviewed scientific literature that investigates the synergistic antibacterial effects of this compound in combination with metal complexes. Studies on other isomers, such as N,N-Dimethylbenzylamine, have shown that palladium(II) complexes can exhibit synergistic antibacterial activity when combined with certain statins. scielo.brscielo.brresearchgate.net However, these findings cannot be directly extrapolated to this compound, as the specific isomeric structure can significantly influence the compound's biological activity. Without dedicated studies on this compound, its potential to enhance the antibacterial properties of metal complexes remains unknown.

Cytotoxicity Studies of N,N-Dimethylbenzylamine Derivatives

Specific cytotoxicity studies on derivatives of this compound are not present in the available scientific literature. Research into the cytotoxicity of derivatives of the broader N,N-Dimethylbenzylamine class of compounds has been conducted in some contexts, but this does not provide direct insight into the toxicological profile of this compound derivatives. The position of the methyl groups on the benzene (B151609) ring is a critical factor in determining the molecule's interaction with biological systems, and therefore, data from other dimethylbenzylamine isomers cannot be reliably applied to the 3,4-isomer.

Pharmacokinetic Research (Absorption, Distribution, Metabolism)

A thorough review of scientific databases indicates a lack of pharmacokinetic studies on this compound. There is no available data concerning its absorption, distribution, metabolism, and excretion (ADME) profile in any biological system. Understanding the pharmacokinetics of a compound is fundamental to assessing its potential as a therapeutic agent, and the absence of this information for this compound represents a significant gap in its pharmacological characterization.

Environmental Impact and Ecotoxicological Research

Biodegradation Studies of N,N-Dimethylbenzylamine in Aquatic Systems

N,N-Dimethylbenzylamine (DMBA) is recognized as a product of the biodegradation of benzalkonium chloride disinfectants, leading to its presence in municipal wastewater effluents. echemi.comnih.govrsc.org Studies have investigated its fate during water treatment processes, providing insight into its persistence and degradation pathways.

Research on the behavior of DMBA in anaerobic biological reactors has shown that the compound undergoes significant biodegradation. nih.gov In contrast, the related compound N-methylbenzylamine (MBA) proved to be resistant to biodegradation under similar conditions. nih.gov The presence of DMBA in these anaerobic systems led to notable differences in the microbial communities compared to control reactors. nih.gov

Further studies have focused on the degradation of N,N-Dimethylbenzylamine during chlorination and chloramination, common disinfection processes in wastewater treatment. rsc.org During these processes, the primary degradation pathways involve the formation of an imine, which then hydrolyzes to form benzaldehyde (B42025) and dimethylamine (B145610). rsc.org A significant concern identified in these studies is the formation of N-nitrosodimethylamine (NDMA), a potent carcinogen, during the chloramination of N,N-Dimethylbenzylamine. rsc.org This reaction can result in a high molar yield of NDMA. rsc.org

The findings from these studies are summarized in the table below.

Table 1: Summary of Biodegradation Studies on N,N-Dimethylbenzylamine

Treatment Process Observation Degradation Products Ref
Anaerobic Digestion Significant biodegradation observed. Not specified. nih.gov
Chlorination Degradation occurs via imine formation and hydrolysis. Benzaldehyde, Dimethylamine. rsc.org

Ecotoxicity to Aquatic Organisms

N,N-Dimethylbenzylamine is classified as harmful to aquatic life with long-lasting effects. tousimis.comfishersci.com Ecotoxicological studies have been conducted to determine the specific toxicity of the compound to various organisms representing different trophic levels in aquatic ecosystems, including fish, invertebrates, and algae.

The acute toxicity to aquatic invertebrates has been determined using the freshwater crustacean Daphnia magna. The 48-hour median effective concentration (EC50) for immobilization was found to be 6.7 mg/L. For freshwater fish, the 96-hour median lethal concentration (LL50) was determined to be 2.9 mg/L.

The toxicity to algae has been assessed through growth inhibition studies using Selenastrum capricornutum. The 72-hour median effective concentration (EL50) was 11 mg/L based on growth rate and 5.2 mg/L based on the area under the growth curve (biomass). The no-observed-effect loading rate (NOELR) over 72 hours was 2.2 mg/L for growth rate and 1.0 mg/L for biomass. These findings indicate that N,N-Dimethylbenzylamine is toxic to aquatic organisms at low concentrations.

The table below presents a summary of the acute toxicity data for N,N-Dimethylbenzylamine on various aquatic organisms.

Table 2: Acute Ecotoxicity of N,N-Dimethylbenzylamine to Aquatic Organisms

Species Test Type Duration Endpoint Value (mg/L) Ref
Freshwater Fish Acute Toxicity 96 hours LL50 2.9
Daphnia magna (Water Flea) Immobilisation 48 hours EC50 6.7
Selenastrum capricornutum (Green Algae) Growth Inhibition 72 hours EL50 (Growth Rate) 11

Advanced Analytical Methodologies in N,n Dimethylbenzylamine Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 3,4-Dimethylbenzylamine, offering non-destructive ways to probe its molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

In a typical ¹H NMR spectrum, the protons of this compound would exhibit distinct chemical shifts corresponding to their unique electronic environments. The aromatic protons appear in the downfield region, while the benzylic and methyl protons are found further upfield. The integration of these signals confirms the ratio of protons in the molecule.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule, from the methyl groups to the substituted and unsubstituted carbons of the aromatic ring.

Beyond static structural analysis, NMR is a powerful technique for real-time reaction monitoring. jhu.educhemrxiv.org By acquiring spectra at regular intervals, the consumption of reactants and the formation of products can be quantified by observing the change in the integral intensity of characteristic peaks over time. jhu.eduuniv-nantes.fr This allows for the detailed study of reaction kinetics and mechanisms without the need for sample extraction or quenching. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Ar-H~6.9-7.1~126-137Three distinct signals expected in the aromatic region.
-CH₂-NH₂~3.7-3.8~45-46Benzylic methylene (B1212753) protons adjacent to the amine.
-NH₂Broad singlet, variableN/AChemical shift is dependent on solvent and concentration.
Ar-CH₃~2.2~19-20Two singlets for the two methyl groups on the aromatic ring.

Mass spectrometry (MS) is used to determine the exact molecular weight of this compound and to gain structural information from its fragmentation patterns. The compound has a molecular weight of approximately 135.21 g/mol . sigmaaldrich.comnist.gov In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion ([M]⁺), whose mass-to-charge ratio (m/z) confirms the molecular weight. nist.gov

The molecular ion of this compound is observed at an m/z of 135. nist.gov Subsequent fragmentation provides a characteristic fingerprint. Common fragmentation pathways for benzylamines include the loss of a hydrogen atom to form the stable [M-1]⁺ ion and cleavage of the benzylic C-C bond, which can lead to characteristic fragment ions. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Table 2: Key Ions in the Electron Ionization Mass Spectrum of this compound
m/zProposed Ion Structure/Fragment LostSignificance
135[C₉H₁₃N]⁺Molecular Ion ([M]⁺)
134[M-H]⁺Loss of a hydrogen atom.
120[M-CH₃]⁺Loss of a methyl radical from the molecular ion.
105[C₈H₉]⁺Dimethyltropylium or related C₈H₉⁺ ion.
30[CH₄N]⁺Represents the [CH₂NH₂]⁺ fragment.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.

The IR spectrum of this compound is characterized by several key absorption bands. The primary amine (-NH₂) group is identified by two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region (one for symmetric and one for asymmetric stretching) and an N-H bending vibration around 1600 cm⁻¹. The aromatic ring gives rise to C-H stretching bands above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region. libretexts.org The aliphatic C-H bonds of the methyl and methylene groups show stretching vibrations just below 3000 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound
Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3300-3500N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3000-3100C-H StretchAromatic Ring
2850-2960C-H Stretch-CH₃ and -CH₂-
~1600N-H Bend (Scissoring)Primary Amine (-NH₂)
1450-1600C=C StretchAromatic Ring

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For this compound, the absorption primarily occurs in the UV region due to the π-electron system of the benzene (B151609) ring. The spectrum typically shows strong absorptions corresponding to π → π* electronic transitions.

While not as structurally informative as NMR or IR, UV-Vis spectroscopy is highly valuable for quantitative analysis and for studying reaction kinetics. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. If a chemical reaction involving this compound results in a change to the chromophore (the light-absorbing part of the molecule), this will cause a shift in the absorption spectrum. By monitoring the change in absorbance at a specific wavelength over time, the rate of the reaction can be accurately determined, providing insight into reaction mechanisms and kinetics.

Chromatographic Separation and Purification Methods

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds. For a basic compound like this compound, reversed-phase HPLC is commonly employed. Challenges such as peak tailing, which can arise from interactions between the basic amine group and residual silanols on the silica-based stationary phase, can be overcome by using a buffered mobile phase or specialized columns designed for basic analytes.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. A flame ionization detector (FID) provides excellent sensitivity for quantitative analysis. The purity of a sample can be readily determined by the relative area of the peak corresponding to this compound.

For purification on a laboratory scale, silica (B1680970) gel column chromatography is a standard method. rsc.org The compound is separated from impurities based on differences in polarity, allowing for the isolation of the pure amine.

Computational Chemistry Approaches

Computational chemistry provides theoretical insights that complement experimental findings. escholarship.org Methods like Density Functional Theory (DFT) are used to model the properties of this compound at the molecular level. edu.krd

These computational approaches can:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule.

Predict Spectroscopic Properties: Calculate theoretical NMR, IR, and UV-Vis spectra that can be compared with experimental data to aid in spectral assignment.

Analyze Electronic Structure: Calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This information is crucial for understanding the molecule's reactivity and electronic transitions.

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which helps predict sites of reactivity.

By correlating theoretical calculations with experimental results, a more profound understanding of the chemical and physical properties of this compound can be achieved. escholarship.org

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the intricate details of reaction mechanisms involving benzylamine (B48309) derivatives at the molecular level. By calculating the electronic structure and energies of reactants, intermediates, transition states, and products, DFT can provide a detailed picture of the reaction pathway.

Similarly, DFT calculations have been employed to understand the cyclometallation reactions of dimethylbenzylamine (DMBA-H) with an iridium complex. nih.gov These studies defined a two-step C-H activation process, highlighting the role of a chelating base in facilitating the reaction. nih.gov The computational models showed that the ease of C-H activation is dependent on the ability of the base to be displaced, with more weakly coordinating bases promoting this critical step. nih.gov

The selection of the functional and basis set is crucial for the accuracy of DFT calculations. In the investigation of the iridium-catalyzed alkenylation, the M06 level of theory was used for geometry optimizations and frequency calculations, with a mixed basis set (LANL2DZ for iridium and 6-31G(d,p) for other atoms) to balance computational cost and accuracy. acs.org For the study of palladium-catalyzed acetoxylation of benzylamines, the PBE0-D3/SDD,6-311+G(d,p)(SMD) level of theory was utilized to compute the Gibbs free energy profiles. researchgate.net

Table 1: Representative Functionals and Basis Sets in DFT Studies of Benzylamine Reactions

StudyFunctionalBasis Set
Iridium-Catalyzed Alkenylation acs.orgM06LANL2DZ (for Ir), 6-31G(d,p) (for others)
Palladium-Catalyzed Acetoxylation researchgate.netPBE0-D3SDD, 6-311+G(d,p)

Molecular Dynamics Simulations

While direct molecular dynamics (MD) simulation studies specifically on this compound are not extensively documented in the reviewed literature, the application of this methodology to structurally related compounds provides a framework for understanding its potential dynamic behavior in various environments. MD simulations are particularly useful for exploring the conformational landscape of molecules and their interactions with surrounding species, such as solvents or biological macromolecules, over time.

For instance, MD simulations have been employed to investigate the binding mechanism of amidino-substituted benzimidazole (B57391) inhibitors to the active site of human dipeptidyl peptidase III. nih.govirb.hr These simulations revealed the crucial role of specific functional groups in the binding process and provided insights into the conformational changes that occur upon binding. nih.gov This type of analysis could be hypothetically applied to understand how this compound or its derivatives might interact with biological targets.

In another study, MD simulations were used to elucidate the mechanism of membrane interference by adarotene-derived antibacterials, which contain benzylamine moieties. mdpi.com The simulations demonstrated how these molecules can destabilize bacterial membranes by enhancing the diffusion of ions and disrupting lipid packing. mdpi.com Such an approach could be valuable in assessing the potential biological activity of this compound.

The general procedure for such MD simulations involves constructing a model of the system, including the molecule of interest and its environment (e.g., a solvent box or a lipid bilayer). The system is then subjected to a series of energy minimization and equilibration steps before the production run, during which the trajectories of all atoms are calculated over a specified time period. Analysis of these trajectories can provide information on conformational changes, intermolecular interactions, and other dynamic properties.

Kinetic Studies in Reaction Mechanism Elucidation

Kinetic studies are fundamental to understanding the rates and mechanisms of chemical reactions. For N,N-dimethylbenzylamine and its substituted derivatives, kinetic investigations have provided crucial data for elucidating reaction pathways, particularly in processes like ortho-palladation and oxidation.

A detailed kinetic and mechanistic study of the ortho-palladation of various ring-substituted N,N-dimethylbenzylamines revealed that the rate-limiting step is an electrophilic substitution. rsc.org The reaction rate was found to be sensitive to the electronic nature of the substituents on the aromatic ring. A Hammett plot for this reaction gave a slope of -1.6, indicating that electron-donating groups on the ring accelerate the reaction by stabilizing the electron-deficient transition state. rsc.org Furthermore, a kinetic isotope effect (kH/kD) of 2.2 was observed, confirming that the C-H bond cleavage is involved in the rate-determining step. rsc.org The highly negative activation entropy suggested a well-ordered transition state. rsc.org

In the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate, kinetic studies showed that the reaction is first-order with respect to both the amine and the oxidizing agent. ias.ac.in A substantial kinetic isotope effect (kH/kD = 5.60) was observed when the benzylic hydrogens were replaced with deuterium, indicating that the cleavage of an α-C–H bond is the rate-determining step. ias.ac.in The reaction mechanism was proposed to involve a hydride-ion transfer from the amine to the permanganate. ias.ac.in

Table 2: Kinetic Data for Reactions of Substituted Benzylamines

ReactionSubstituent Effect (Hammett ρ)Kinetic Isotope Effect (kH/kD)Proposed Rate-Determining Step
Ortho-palladation rsc.org-1.62.2Electrophilic C-H bond activation
Oxidation by CTAP ias.ac.inNegative (qualitative)5.60Hydride transfer from the α-carbon

These kinetic findings, when combined with the structural and energetic insights from computational methods like DFT, provide a comprehensive understanding of the reaction mechanisms of this compound and related compounds.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems Utilizing N,N-Dimethylbenzylamine

N,N-Dimethylbenzylamine (BDMA) is a well-established tertiary amine catalyst, particularly for polyurethane foams and epoxy resins. wikipedia.org Future research is aimed at creating more sophisticated and efficient catalytic systems derived from this molecule. A significant area of development involves its use in organometallic chemistry to form palladacycles. These are highly active catalysts for various cross-coupling reactions.

For instance, N-heterocyclic carbene (NHC)-ligated palladacycles derived from N,N-Dimethylbenzylamine have demonstrated exceptional activity in the Heck-Mizoroki reaction, which is a cornerstone of carbon-carbon bond formation. researchgate.net These catalysts can achieve very high turnover numbers (TON), making them efficient even at low concentrations. researchgate.net Research is focused on expanding the scope of these catalysts to include a wider range of substrates, including less reactive aryl chlorides and triflates, under milder, more practical conditions. researchgate.net

Another frontier is the development of rare-earth metal complexes. Homoleptic lanthanide complexes synthesized using α-metalated N,N-dimethylbenzylamine ligands have proven to be highly active catalysts for a variety of chemical transformations. These include hydrophosphination, hydrophosphinylation, and the heterodehydrocoupling of silanes and amines. Such catalytic methods are valued for being atom-economic and efficient, offering new synthetic pathways to functionalized organic molecules.

Catalyst SystemPrecursorsTarget ReactionResearch Focus
NHC-PalladacycleImidazolium salts, PdCl₂, N,N-DimethylbenzylamineHeck-Mizoroki, Suzuki, and other cross-coupling reactionsImproving catalyst stability, expanding substrate scope, and achieving high turnover numbers (TON).
Lanthanide Complexesα-metalated N,N-Dimethylbenzylamine, Lanthanum saltsHydrophosphination, Hydrophosphinylation, HeterodehydrocouplingDeveloping atom-economic syntheses of functionalized organic scaffolds with minimal waste.

Exploration of N,N-Dimethylbenzylamine in Green Chemistry Initiatives

Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. N,N-Dimethylbenzylamine and its derivatives are being explored within this framework, primarily by enhancing catalytic efficiency to reduce energy consumption and waste.

The development of highly active catalysts, such as the palladacycles mentioned previously, aligns with green chemistry principles. By achieving high turnover numbers, the amount of palladium—a precious and toxic heavy metal—required for reactions can be significantly minimized. researchgate.net Furthermore, creating catalysts that are stable and active in air and use environmentally benign solvents reduces the need for inert atmospheres and hazardous organic solvents. researchgate.net

In the context of polymer chemistry, N,N-Dimethylbenzylamine's role as a catalyst in curing processes is being optimized to reduce energy consumption. atamanchemicals.com By accelerating reaction times for polyurethane foams and epoxy resins, it enables faster, more energy-efficient manufacturing cycles. atamanchemicals.comohans.com

While much of the catalytic focus is on N,N-Dimethylbenzylamine, research relevant to green chemistry has also been conducted on 3,4-Dimethylbenzylamine . A recent study demonstrated a method for the selective oxidative cleavage of the benzyl (B1604629) C-N bond in this compound using metal-free electrochemical conditions. mdpi.com This process avoids the need for metal catalysts or external chemical oxidants and uses water as the oxygen source, representing a green and sustainable approach to synthesizing aldehydes from amines. mdpi.com

Discovery of New Bioactive Derivatives

This compound serves as a valuable building block in medicinal chemistry for the synthesis of novel compounds with potential therapeutic activity. Its chemical structure can be incorporated into larger molecules to modulate their biological properties.

Research documented in patents reveals its use as a reactant in the creation of compounds designed to inhibit specific biological targets. For example, this compound has been used as a precursor in the synthesis of complex heterocyclic compounds intended to act as Casein Kinase 2 (CK2) inhibitors. google.com CK2 is a protein kinase that is implicated in cell proliferation and survival, making it a target for anti-cancer therapies. google.com

In another application, it was used to prepare compounds for inhibiting intestinal phosphate transport. google.com Such inhibitors are investigated for the treatment of hyperphosphatemia, a condition common in patients with advanced kidney disease. google.com Furthermore, the synthesis of 2-[(3,4-Dimethylphenyl)methylsulfonyl]pyridine utilizes this compound as a key starting material, indicating its utility in creating sulfonylpyridine derivatives which are a class of compounds with diverse biological activities. smolecule.com

Derivative ClassSynthetic PrecursorPotential Biological Target/Application
PyrazolopyrimidinesThis compoundCasein Kinase 2 (CK2) inhibition for cancer therapy. google.com
Substituted AmidesThis compoundInhibition of intestinal phosphate transport for hyperphosphatemia. google.com
SulfonylpyridinesThis compoundSynthesis of potentially bioactive sulfonylpyridine scaffolds. smolecule.com

Applications in Advanced Functional Materials

The direct application of this compound in the formulation of advanced functional materials is not extensively documented in current research literature. While related isomers like N,N-Dimethylbenzylamine are widely used as catalysts and curing agents in the production of polymers such as polyurethanes and epoxies, the specific role of this compound in this field is less clear. wikipedia.orgguidechem.com Its primary amine functionality suggests potential as a monomer or modifying agent in polymer synthesis, but dedicated research exploring these applications appears to be an area open for future investigation.

Q & A

Q. What are the recommended methods for synthesizing 3,4-dimethylbenzylamine, and how can its purity be validated?

this compound is typically synthesized via reductive amination of 3,4-dimethylbenzaldehyde using ammonium acetate and sodium cyanoborohydride in methanol under reflux conditions. Alternatively, catalytic hydrogenation of 3,4-dimethylbenzonitrile with Raney nickel can yield the compound. Purity validation requires gas chromatography-mass spectrometry (GC-MS) to confirm molecular identity and high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>98%). Structural confirmation via 1H^1H-NMR should show characteristic peaks: δ 2.25 (s, 6H, CH3_3), δ 3.85 (s, 2H, CH2_2), and aromatic protons at δ 6.95–7.25 .

Q. How can researchers characterize the physicochemical properties of this compound?

Key properties include:

  • Boiling point : 202–205°C (lit.)
  • Density : 0.966 g/cm3^3
  • Solubility : Miscible with polar solvents (e.g., ethanol, DMSO); limited solubility in water.
    Experimental determination methods:
  • Density : Pycnometry at 25°C.
  • Refractive index : Abbe refractometer (nD20_D^{20} = 1.526).
  • Thermal stability : Differential scanning calorimetry (DSC) to monitor decomposition above 250°C .

Advanced Research Questions

Q. How does this compound exhibit selective inhibition of phospholipase D1 (PLD1), and what experimental approaches validate this activity?

this compound shows potent PLD1 inhibition with an IC50_{50} of 11 nM and >90-fold selectivity over PLD2 (Table 1). This selectivity is attributed to its structural alignment with PLD1’s hydrophobic active site. Validation methods:

  • Enzyme assays : Fluorescent ADP-ribosylation assays using diacylglycerol-pyrophosphate (DGPP) as substrate.
  • Molecular docking : Simulations (e.g., AutoDock Vina) to map binding interactions.
CompoundPLD1 IC50_{50} (nM)PLD2 IC50_{50} (nM)Fold PLD1 Selectivity
This compound111,00090.9
3,4-Difluorobenzylamine6798014.5

Source :

Q. What electrochemical strategies enable oxidative cleavage of this compound’s C–N bond, and how do substituents affect reaction efficiency?

Under metal-free electrochemical conditions (e.g., Pt anode, constant current = 10 mA, room temperature), this compound undergoes oxidative cleavage to 3,4-dimethylbenzaldehyde. Key factors:

  • Electrolyte : Tetrabutylammonium hexafluorophosphate (TBAPF6_6) in acetonitrile.
  • Steric effects : Disubstituted analogs (e.g., 3,4-dimethyl) reduce yields (57–71%) compared to para-substituted derivatives due to hindered access to the electrode surface.
  • Analytical validation : Post-reaction analysis via GC-MS and 1H^1H-NMR to quantify aldehyde yields .

Q. How does this compound function as a catalyst in epoxy resin synthesis, and what mechanical properties result from its use?

In kraft lignin-based epoxy resins, this compound catalyzes the reaction between lignin derivatives (e.g., ester-carboxylic acids) and ethylene glycol diglycidyl ether (EGDGE). Methodology:

  • Catalytic loading : 1–2 wt% in ethylene glycol at 80°C.
  • Composite formation : Cellulose particles (0–60 wt%) are incorporated, enhancing tensile strength (up to 45 MPa) and Young’s modulus (2.1 GPa) in cured resins.
  • Characterization : Dynamic mechanical analysis (DMA) to assess thermomechanical stability .

Q. What kinetic models explain the nucleophilic reactivity of this compound in rotaxane formation?

In supramolecular chemistry, this compound acts as a nucleophile in rotaxane synthesis via a two-step kinetic pathway:

Initial binding : Rate constant k1k_1 = 0.15 M1^{-1}s1^{-1} for amine association with macrocyclic hosts.

Threading : Rate constant k2k_2 = 0.08 M1^{-1}s1^{-1} for axle penetration.
Validation : Real-time 1H^1H-NMR in CDCl3_3 with 1,2,4,5-tetrabromobenzene as an internal standard .

Methodological Guidance

  • Contradiction resolution : Conflicting PLD1 IC50_{50} values (e.g., 11 nM vs. literature averages) may arise from assay conditions (e.g., substrate concentration, pH). Standardize protocols using recombinant PLD isoforms and control inhibitors (e.g., 5-fluoro-2-indolyl des-chlorohalopemide) .
  • Data interpretation : In electrochemical cleavage, lower yields for disubstituted amines require steric adjustment (e.g., using bulkier electrolytes) or higher potentials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethylbenzylamine
Reactant of Route 2
3,4-Dimethylbenzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.